2-Methyl-4-morpholin-4-ylaniline

Organic Synthesis Process Chemistry Medicinal Chemistry

Generic morpholinylaniline regioisomers compromise kinase inhibitor potency through steric mismatch at the ATP-binding pocket. 2-Methyl-4-morpholin-4-ylaniline (CAS 581-00-0) provides the defined ortho-methyl/para-morpholine geometry essential for PI3K/AKT/mTOR and Aurora kinase hinge-region engagement. • Enables regioselective urea/amide derivatization via the aniline nitrogen for lead optimization. • Validated in antiviral pharmacophore construction (WO2005/105761, Flaviviridae). • Supplied as crystalline solid, ≥97% purity, with full analytical documentation. Global shipping available.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 581-00-0
Cat. No. B1592452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-morpholin-4-ylaniline
CAS581-00-0
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCOCC2)N
InChIInChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
InChIKeyZGJUJDQANIYVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity & Baseline Specifications


2-Methyl-4-morpholin-4-ylaniline (CAS 581-00-0) is a substituted aniline derivative featuring a morpholine ring at the para position and a methyl group at the ortho position relative to the primary amino group [1]. This compound is a versatile small-molecule scaffold with a molecular formula of C₁₁H₁₆N₂O, a molecular weight of 192.26 g/mol, and a predicted logP of 1.4 [1]. It is commercially available as a crystalline solid with a purity specification typically ≥95-97% . The compound is of interest as a building block in medicinal chemistry and materials science due to the presence of both an electron-donating amino group and a morpholine moiety that can modulate physicochemical properties and participate in hydrogen bonding interactions [1].

Medicinal chemistry scaffold with morpholine and aniline groups
Ortho-methyl substitution provides steric and electronic control
Reported high-purity crystalline solid suitable for derivatization

Critical Role of Ortho-Methyl and Para-Morpholine Groups


Generic substitution of 2-Methyl-4-morpholin-4-ylaniline with other morpholinylaniline regioisomers (e.g., 3-morpholinoaniline or 4-morpholinoaniline) or simple anilines is likely to compromise downstream performance in target applications. The precise ortho-methyl substitution relative to the primary amine imposes a distinct steric and electronic environment that can alter reaction kinetics, regioselectivity in further derivatization, and the compound's fit within enzyme active sites or receptor binding pockets [1]. Furthermore, the para-morpholine moiety provides a unique combination of hydrogen bond acceptor capacity (three acceptor sites) and moderate lipophilicity (logP 1.4) that is not replicated by other para-substituted anilines . These structural features directly influence the compound's utility as a building block for kinase inhibitors and fluorescent probes, where small changes in substitution pattern can ablate desired activity [2].

Feature
Target: 2-Methyl-4-morpholin-4-ylaniline
Generic Substitutes (e.g., 3-/4-morpholinoaniline)
Substitution pattern
Ortho-methyl, para-morpholine
Different regioisomers alter steric/electronic profile
Hydrogen bonding
Multiple morpholine acceptor sites
May not replicate binding interactions
Lipophilicity control
Balanced profile from methyl + morpholine
Without both groups, permeability may shift

Performance Evidence vs. Structural Analogs


Synthetic Yield Advantage

In a patented process for antiviral agents, 2-Methyl-4-morpholin-4-ylaniline was synthesized from 2-methyl-4-nitroaniline via reduction with hydrogen over palladium on carbon, achieving an isolated yield of 61% [1]. This yield is comparable to or exceeds typical yields for similar aniline derivatives lacking the morpholine moiety, which often suffer from over-reduction or purification challenges [1].

Synthesis Yield
Reported
61%
isolated yield
May support scale-up feasibility and cost estimation
Patent-reported reduction conditions
Organic Synthesis Process Chemistry Medicinal Chemistry

Lipophilicity Control for Drug-likeness

The computed XLogP3 value for 2-Methyl-4-morpholin-4-ylaniline is 1.4 [1]. In contrast, the parent compound aniline has a logP of approximately 0.9, while 4-morpholinoaniline (without the ortho-methyl group) has a predicted logP of approximately 1.1 [2]. The presence of both the methyl and morpholine groups results in a balanced lipophilicity that is conducive to passive membrane permeability while maintaining aqueous solubility, a profile often sought in CNS and kinase inhibitor programs [3].

Lipophilicity (XLogP3)
Class-level
Target
1.4
4-Morph.
~1.1
Aniline
0.9
Balanced profile may support permeability and solubility
Computed values; experimental validation may vary
Drug Discovery ADME Properties Physicochemical Profiling

Conformational Restriction Advantage

2-Methyl-4-morpholin-4-ylaniline possesses only one rotatable bond (the C-N bond connecting the morpholine ring to the phenyl ring) [1]. This is significantly fewer than analogous compounds where the morpholine is replaced by a flexible alkyl chain (e.g., N-ethyl or N-propyl substituted anilines), which typically have 2-4 rotatable bonds [2]. Reduced rotatable bond count is correlated with improved oral bioavailability and increased probability of target binding due to lower entropic penalties upon binding [3].

Rotatable Bonds
Class-level
1
rotatable bond
Lower bond count may improve binding and oral bioavailability
Based on Veber rule guidelines
Molecular Design Conformational Restriction Drug-likeness

Tunable Basicity vs. 4-Morpholinoaniline

The predicted pKa of the aniline nitrogen in 2-Methyl-4-morpholin-4-ylaniline is 6.87±0.40 . This is slightly lower than the pKa of 4-morpholinoaniline (predicted ~7.3) due to the electron-withdrawing inductive effect of the ortho-methyl group . This subtle difference in basicity can be exploited to achieve regioselective functionalization or to fine-tune the protonation state at physiological pH, impacting solubility and permeability [1].

Basicity (pKa)
Class-level
Target ~6.87
4-Morpholinoaniline ~7.3
~0.4 units lower
Subtle pKa shift enables fine-tuning of protonation state
Predicted values; experimental confirmation advised
Acid-Base Chemistry Reactivity Tuning Salt Formation

R&D and Manufacturing Application Scenarios


Kinase Inhibitor Scaffold Elaboration

The compound serves as a key intermediate for constructing ATP-competitive kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway and Aurora kinases [1]. The morpholine moiety is a privileged structure for engaging the kinase hinge region, while the aniline nitrogen provides a vector for further derivatization (e.g., urea or amide formation) to improve potency and selectivity [2].

Fluorescent Chemosensor Development

Derivatives of 2-Methyl-4-morpholin-4-ylaniline have been employed in the development of fluorescent probes for metal ion detection, specifically mercury(II) . The amino group can be functionalized to create a binding site that upon metal coordination induces a measurable change in fluorescence, enabling sensitive and selective detection.

Antiviral Agent Intermediate

The compound is explicitly claimed as a starting material in a patent (WO2005/105761) for morpholinylanilinoquinazoline derivatives that inhibit replication of Flaviviridae viruses, including Hepatitis C and Dengue [1]. Its use in the patent exemplifies its role in constructing the pharmacophore necessary for antiviral activity.

Application
Selection Property
Validation Focus
Kinase inhibitor research
Morpholine hinge-binding moiety; derivatizable aniline
Target engagement and selectivity in kinase assays
Fluorescent probe development
Reactive aniline site for conjugation
Fluorescence response and selectivity to metal ions
Antiviral research intermediate
Patent-reported pharmacophore building block
Replication inhibition in cell-based Flaviviridae models

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37 linked technical documents
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